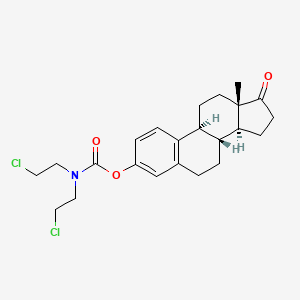

Estramustin

Übersicht

Beschreibung

It is primarily used as an antineoplastic agent for the management of metastatic and/or progressive prostate cancer in a palliative setting . The compound is designed to leverage the estrogen component to target estrogen receptors in cancer cells, while the nitrogen mustard component provides alkylating properties that damage DNA and other cellular components .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Estramustine, an antineoplastic agent, primarily targets the Estrogen receptor beta . This receptor is a protein within cells that is activated by the hormone estrogen .

Mode of Action

Estramustine is a derivative of estradiol with a nitrogen mustard moiety . This gives it alkylating properties . In vivo, the nitrogen mustard component is active and can alkylate DNA and other cellular components (such as tubulin components) of rapidly dividing cells . This causes DNA strand breaks or miscoding events . This leads to apoptosis and cell death . Also, due to the drug’s estrogen component, it can bind more selectively to active estrogen receptors .

Biochemical Pathways

Estramustine affects the biochemical pathways involved in DNA replication and cell division . By alkylating DNA and other cellular components, it disrupts these processes, leading to DNA damage and cell death . This is particularly effective in rapidly dividing cells, such as cancer cells .

Pharmacokinetics

Estramustine is initially dephosphorylated in the gastrointestinal tract, then hepatically oxidated and hydrolyzed to estramustine, estromustine (oxidized isomer of estramustine), estrone, and estradiol . The time to peak is 2 to 3 hours . The elimination half-life of estromustine is 13.6 hours . It is excreted primarily in feces, with trace amounts in urine .

Result of Action

The result of estramustine’s action is the induction of DNA damage in rapidly dividing cancerous cells, leading to cell death and ideally, tumor shrinkage . In vitro, estramustine and its metabolite estromustine are cytotoxic in human prostatic cancer cell lines and have been shown to induce mitotic arrest at metaphase .

Vorbereitungsmethoden

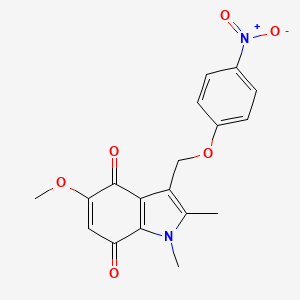

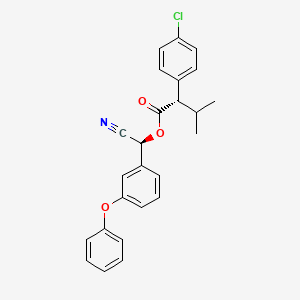

Estromustine is synthesized by conjugating estradiol with nor-nitrogen mustard through a carbamate linkage. The synthetic route involves treating the amine (ClCH₂CH₂)₂NH with phosgene to produce the acid chloride of normustine. This intermediate then reacts with the phenolic hydroxyl group of estradiol in the presence of a base to form estromustine . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production and purity.

Analyse Chemischer Reaktionen

Estromustine undergoes several types of chemical reactions, including:

Hydrolysis: In aqueous solutions, estromustine can hydrolyze to form estradiol and other metabolites.

Oxidation: Estromustine can be oxidized to form estromustine phosphate and other oxidized metabolites.

Common reagents and conditions used in these reactions include acidic or basic aqueous solutions for hydrolysis, and oxidizing agents for oxidation reactions. The major products formed from these reactions include estradiol, estromustine phosphate, and other metabolites .

Vergleich Mit ähnlichen Verbindungen

Estromustine is unique in its combination of estrogenic and alkylating properties. Similar compounds include:

Estradiol: A natural estrogen hormone that does not have alkylating properties.

Estradiol valerate: An ester of estradiol used in hormone replacement therapy.

Estradiol sulfate: Another ester of estradiol with different pharmacokinetic properties.

Estramustine phosphate: A prodrug of estromustine that is used in the treatment of prostate cancer.

Compared to these compounds, estromustine’s unique combination of estrogenic and alkylating properties makes it particularly effective in targeting hormone-dependent cancers while also providing cytotoxic effects .

Eigenschaften

IUPAC Name |

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29Cl2NO3/c1-23-9-8-18-17-5-3-16(29-22(28)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)27/h3,5,14,18-20H,2,4,6-13H2,1H3/t18-,19-,20+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWYROHIFVWHMR-UGTOYMOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40978673 | |

| Record name | Estromustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62899-40-5 | |

| Record name | Leo 271 f | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062899405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estromustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

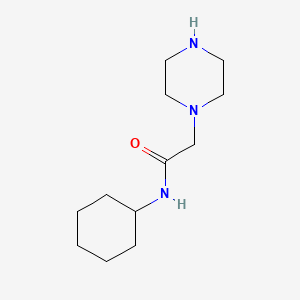

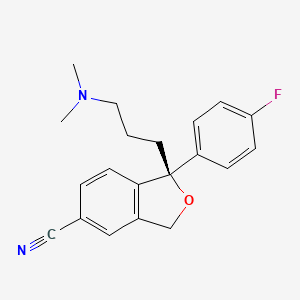

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

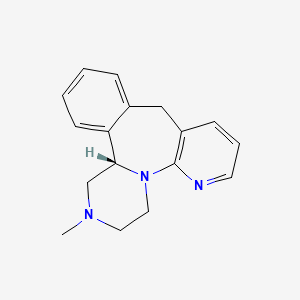

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671239.png)

![sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide](/img/structure/B1671259.png)